An In-Depth Technical Guide to Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring system, particularly when substituted with an amino group at the 2-position, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is a key component in a multitude of compounds exhibiting a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The versatility of the 2-aminothiazole moiety allows for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile. This guide provides a detailed technical overview of a specific derivative, Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate, focusing on its molecular structure, a robust synthetic pathway, and methods for its comprehensive characterization.
PART 1: Molecular Structure and Physicochemical Properties
The structure of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate is defined by a central five-membered thiazole ring functionalized with three key substituents that dictate its chemical behavior and potential biological interactions.
IUPAC Name Breakdown:
-
1,3-thiazole: The core heterocyclic ring containing sulfur at position 1 and nitrogen at position 3.
-
2-amino: An amine group (-NH₂) attached to carbon C2 of the thiazole ring.
-
4-butyl: A four-carbon alkyl chain (-CH₂CH₂CH₂CH₃) attached to carbon C4.
-
5-carboxylate: An ester group (-COO-) attached to carbon C5.
-
Methyl: The ester is a methyl ester (-COOCH₃).
This arrangement of functional groups provides a molecule with both nucleophilic (amino group) and electrophilic (carboxylate) centers, as well as a lipophilic alkyl chain (butyl group).
Chemical Structure Diagram
Caption: 2D structure of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate.
Physicochemical Data Summary
| Property | Value (Estimated/Analog-Based) |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.28 g/mol |
| CAS Number | Not assigned |
| InChI | InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) |
| SMILES | CCCC1=C(C(=O)OC)SC(=N)N1 |
PART 2: Synthesis via Hantzsch Thiazole Condensation
The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][8][9] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[10] For the target molecule, this translates to the reaction between thiourea and a suitably functionalized β-ketoester.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, a β-ketoester (methyl 3-oxoheptanoate) is α-halogenated, typically using N-bromosuccinimide (NBS), to form the key α-halocarbonyl intermediate in situ. This intermediate is not isolated. Subsequently, thiourea is added, which acts as a binucleophile. The sulfur atom of thiourea attacks the carbon bearing the halogen, followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.[1]
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for the target molecule.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from established methods for Hantzsch thiazole synthesis.[1][9]
Materials:
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Methyl 3-oxoheptanoate (1.0 mmol, 1 equiv.)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 1 equiv.)
-
Thiourea (1.2 mmol, 1.2 equiv.)
-
Ethanol (15 mL)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reactant Charging: To a 50 mL round-bottom flask, add methyl 3-oxoheptanoate (1.0 mmol) and N-bromosuccinimide (1.0 mmol).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
α-Bromination: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. Monitor the formation of the α-bromo intermediate via Thin Layer Chromatography (TLC), typically complete within 1-2 hours.[1]
-
Thiourea Addition: After the initial bromination is complete, add thiourea (1.2 mmol) directly to the reaction mixture.
-
Cyclocondensation: Continue to reflux the mixture for an additional 2-4 hours. The progress of the cyclization to form the thiazole ring should be monitored by TLC.[1]
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If no precipitate forms, pour the reaction contents into a beaker containing cold 5% NaHCO₃ solution to neutralize any remaining acid and facilitate precipitation.
-
Collection: Collect the resulting solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[11]
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol to yield the pure Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate as a solid.[11]
PART 3: Structural Characterization and Data Interpretation
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. The following tables outline the expected data based on the known spectral properties of closely related 2-aminothiazole-carboxylate derivatives.[12]
¹H NMR Spectroscopy (Expected Data)
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad and exchangeable with D₂O. |
| ~3.70 | Singlet | 3H | -COOCH₃ | Methyl ester protons are singlets in a non-chiral environment. |
| ~2.60 | Triplet | 2H | α-CH₂ (Butyl) | Protons on the carbon adjacent to the thiazole ring, split by the neighboring CH₂. |
| ~1.55 | Sextet | 2H | β-CH₂ (Butyl) | Methylene group protons split by adjacent CH₂ groups. |
| ~1.35 | Sextet | 2H | γ-CH₂ (Butyl) | Methylene group protons split by adjacent CH₂ and CH₃ groups. |
| ~0.90 | Triplet | 3H | -CH₃ (Butyl) | Terminal methyl group protons split by the adjacent CH₂ group. |
¹³C NMR Spectroscopy (Expected Data)
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Thiazole C2 (-C-NH₂) |
| ~163 | Ester Carbonyl (-C OOCH₃) |
| ~145 | Thiazole C4 (-C -Butyl) |
| ~115 | Thiazole C5 (-C -COOCH₃) |
| ~52 | Ester Methoxy (-COOC H₃) |
| ~32 | α-C H₂ (Butyl) |
| ~30 | β-C H₂ (Butyl) |
| ~22 | γ-C H₂ (Butyl) |
| ~14 | -C H₃ (Butyl) |
IR Spectroscopy & Mass Spectrometry
| Technique | Expected Data | Interpretation |
| IR (KBr, cm⁻¹) | ~3400-3300 | N-H stretching of the primary amine.[12] |
| ~1700 | C=O stretching of the conjugated ester.[12] | |
| ~1630 | N-H scissoring (bending) of the amine. | |
| ~1550 | C=N stretching within the thiazole ring. | |
| MS (ESI+) | m/z = 215.08 | [M+H]⁺, corresponds to the protonated molecular ion. |
Conclusion
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate is a molecule built upon the medicinally significant 2-aminothiazole scaffold. Its structure is well-defined by its constituent functional groups, which can be unambiguously confirmed using standard spectroscopic methods. The Hantzsch thiazole synthesis provides a classic, efficient, and reliable route for its preparation from readily available starting materials. The technical data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals working with this and related heterocyclic compounds.
References
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-28. Available from: [Link]
-
Shafique, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Srinivas, K., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 434-440. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
-
Taylor & Francis. (2016). 2-aminothiazole – Knowledge and References. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 713653, Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available from: [Link]
-
National Center for Biotechnology Information. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2343. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 1, 3 THIAZOLE DERIVATIVES. Available from: [Link]
- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Available from: [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C6H8N2O2S | CID 713653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | CAS 3829-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
